Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate

Catalog No.
S12431101
CAS No.
304896-38-6
M.F
C19H20O5
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)m...

CAS Number

304896-38-6

Product Name

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate

IUPAC Name

diethyl 2-[[5-(4-methylphenyl)furan-2-yl]methylidene]propanedioate

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H20O5/c1-4-22-18(20)16(19(21)23-5-2)12-15-10-11-17(24-15)14-8-6-13(3)7-9-14/h6-12H,4-5H2,1-3H3

InChI Key

DVCNIVCPEPLRIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C(=O)OCC

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate is a synthetic organic compound characterized by its unique structural features, which include a furan ring substituted with a 4-methylphenyl group and a malonate moiety. Its molecular formula is C18H18O5C_{18}H_{18}O_5, with a molecular weight of approximately 330.33 g/mol. The compound exhibits both electron-donating and electron-withdrawing characteristics due to the presence of the furan and phenyl groups, making it an interesting candidate for various

, including:

  • Knoevenagel Condensation: This reaction involves the condensation of diethyl malonate with aldehydes or ketones, typically catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions usually involve refluxing in solvents like ethanol or toluene.
  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
  • Nucleophilic Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Research indicates that diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate may exhibit significant biological activities. Compounds with similar structures have shown potential anti-inflammatory properties and inhibitory effects on pre-mRNA splicing. The presence of the 4-methylphenyl group is crucial for its biological activity, as modifications to this group can significantly alter its potency . Additionally, studies suggest that derivatives of malonates may have applications in antifungal treatments against pathogens like Fusarium oxysporum.

The synthesis of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate typically follows these steps:

  • Starting Materials: Diethyl malonate serves as the starting material, which is reacted with an appropriate aldehyde or ketone derivative containing the furan moiety.
  • Condensation Reaction: The reaction is often facilitated by a base catalyst, such as sodium ethoxide, under reflux conditions in a suitable solvent (e.g., ethanol).
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high yield.

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate has several applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound is explored for its potential therapeutic applications, including anti-inflammatory and antifungal activities.
  • Agricultural Chemistry: It may be utilized in developing new pesticides or fungicides due to its biological activity .

Interaction studies involving diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate focus on its reactivity with biological targets and other chemical species. Research has indicated that modifications to the phenyl group can significantly influence the compound's potency and selectivity towards specific biological pathways. Further studies are needed to elucidate its mechanism of action and potential interactions with cellular components .

Several compounds share structural similarities with diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate. Here are some notable examples:

Compound NameStructureNotable Features
Diethyl 2-((5-(4-fluorophenyl)-2-furyl)methylene)malonateStructureContains a fluorophenyl group which may enhance biological activity.
Diethyl 2-((5-(4-nitrophenyl)-2-furyl)methylene)malonateStructureFeatures a nitro group that could increase electron-withdrawing properties.
Diethyl 2-((5-(3-chlorophenyl)-2-furyl)methylene)malonateStructureSubstituted with a chlorophenyl group, potentially affecting reactivity and biological activity.

Uniqueness

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate stands out due to its specific combination of functional groups that balance electron-donating and withdrawing characteristics. This unique structural arrangement may contribute to its distinctive reactivity and biological properties compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry and organic synthesis.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

328.13107373 g/mol

Monoisotopic Mass

328.13107373 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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